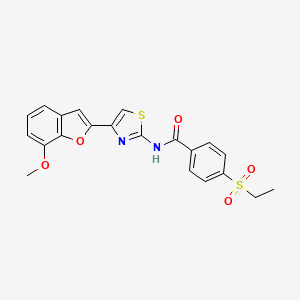

4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with an ethylsulfonyl group at the 4-position, linked to a thiazole ring bearing a 7-methoxybenzofuran moiety. Its synthesis typically involves coupling 4-(ethylsulfonyl)benzoic acid with a 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine precursor under carbodiimide-mediated conditions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

4-ethylsulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-9-7-13(8-10-15)20(24)23-21-22-16(12-29-21)18-11-14-5-4-6-17(27-2)19(14)28-18/h4-12H,3H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRITUNHWUNTHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 350.40 g/mol

- CAS Number : 1187594-09-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the benzamide moiety. The detailed synthetic pathway remains proprietary in many cases, but it generally includes:

- Formation of the thiazole ring.

- Introduction of the ethylsulfonyl group.

- Coupling with the 7-methoxybenzofuran derivative.

Antifungal Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antifungal properties. For instance, a related study evaluated several compounds against various fungal strains, demonstrating that modifications in the thiazole and benzamide structures can enhance antifungal efficacy. The compounds were tested at a concentration of 50 μg/mL, with results showing moderate to potent activity against pathogens such as Colletotrichum orbiculare and Physalospora piricola .

Antitumor Activity

Research has also explored the antitumor potential of compounds containing similar structural features. The incorporation of ethylsulfonyl and thiazole groups has been linked to enhanced cytotoxicity against cancer cell lines. For example, a study reported IC50 values indicating significant inhibition of cell proliferation in various cancer types, suggesting that this compound may serve as a lead for developing new anticancer agents.

Study 1: Antifungal Efficacy

In a comparative study, compound 4b , a close analog, was tested for antifungal activity. It exhibited an EC50 value of 16.33 μg/mL against Physalospora piricola, outperforming established fungicides like boscalid . This suggests that structural modifications in related compounds can lead to improved antifungal profiles.

Study 2: Antitumor Properties

Another investigation focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation. Notably, the compound demonstrated selective toxicity toward malignant cells while sparing normal cells .

Summary of Findings

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of various benzamide derivatives, including those similar to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. For example, a study demonstrated that certain benzamide analogues exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the benzamide structure can enhance activity against resistant cancer types .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has indicated that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. A comparative analysis showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases respectively . The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Thiazole Substituents

- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): Structure: Differs by replacing the 7-methoxybenzofuran with a pyridin-2-yl group. Synthesis: Similar coupling method yields 33% . Key Data: Confirmed via ¹H NMR and LC-MS; lower yield compared to trifluoromethyl-substituted analogs (60–77% yields in ). Significance: Pyridyl substituents are associated with adenosine receptor affinities in micromolar ranges (e.g., compounds in ), whereas benzofuran may enhance lipophilicity or π-π stacking.

N-(4-(4-Nitrophenyl)thiazol-2-yl)-4-(diethylsulfamoyl)benzamide () :

- Structure : Features diethylsulfamoyl instead of ethylsulfonyl and a 4-nitrophenyl-thiazole.

- Properties : The nitro group may reduce metabolic stability compared to the methoxybenzofuran, while the bulkier diethylsulfamoyl could hinder membrane permeability.

Substituent Effects on Benzamide Core

Sulfonamide Variations :

- Ethylsulfonyl (Target Compound) : Moderately electron-withdrawing; balances solubility and steric bulk.

- Azepan-1-ylsulfonyl () : Larger cyclic sulfonamide group may improve target engagement but reduce solubility.

- Dimethylsulfamoyl (Compound 50, ) : Enhances NF-κB potentiation, suggesting sulfonamide size and electronics influence signaling modulation .

- Benzamide Modifications: Cyclopentanamide (): Retains adenosine affinity despite replacing benzamide, indicating flexibility in the amide region.

Physicochemical and Spectral Comparisons

*Estimated based on analogous synthesis in .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | Ethylsulfonyl chloride, DCM, 0°C | 75–85 |

| Amide Coupling | EDC, HOBt, DMF, RT | 60–70 |

How can researchers address discrepancies in reported biological activities, such as varying IC50 values across studies?

Level: Advanced

Answer:

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.

- Compound purity : Residual solvents or isomers (e.g., sulfone vs. sulfoxide derivatives) skew results.

Methodological Solutions:

- Standardize assays using CLSI guidelines for antimicrobial testing.

- Validate purity via HPLC-MS (>98%) and quantify stereochemical integrity using chiral chromatography .

- Cross-reference data with structurally analogous compounds (e.g., nitro-substituted benzothiazoles) to identify structure-activity trends .

What computational approaches are utilized to model the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular Dynamics (MD) Simulations : To study binding stability and conformational changes in targets (e.g., kinase domains).

- Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores using crystal structures from the PDB (e.g., EGFR kinase: PDB 1M17).

- QSAR Modeling : Relate substituent effects (e.g., methoxy vs. ethoxy) to bioactivity using descriptors like logP and polar surface area .

Example Workflow:

Prepare protein structure (remove water, add hydrogens).

Generate ligand conformers with Open Babel .

Run 100-ns MD simulations in GROMACS to assess binding free energy (MM-PBSA).

Which characterization techniques are essential for confirming the compound’s structure and purity?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 456.53.

- IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch).

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

How does the ethylsulfonyl group influence pharmacokinetic properties, and what strategies optimize bioavailability?

Level: Advanced

Answer:

- Impact : The sulfonyl group improves aqueous solubility but may reduce passive diffusion due to high polarity.

- Optimization Strategies :

- Prodrug Design : Mask the sulfonyl group as an ester (hydrolyzed in vivo).

- Co-crystallization : Enhance dissolution rates using co-formers (e.g., succinic acid).

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve cellular uptake .

What in vitro assays evaluate the compound’s anticancer or antimicrobial potential?

Level: Basic

Answer:

- Anticancer :

- MTT Assay : IC50 determination in cancer cell lines (e.g., HepG2, A549).

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining.

- Antimicrobial :

- Microbroth Dilution : MIC/MBC against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Time-Kill Assays : Assess bactericidal kinetics .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Level: Advanced

Answer:

- Challenges :

- Racemization during amide coupling at high temperatures.

- Sulfur oxidation (e.g., sulfoxide formation) in large-batch reactions.

- Solutions :

- Use low-temperature coupling (0–5°C) with DIC as a coupling agent.

- Implement inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via in-line FTIR to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.